2,3,4-Trimethylquinoline
Overview
Description
Synthesis Analysis The synthesis of 2,3,4-trimethylquinoline and related compounds involves various chemical methodologies, including condensation, cyclization, and functional group transformations. Notably, one efficient method involves the cyclization of 2-(2-(trimethylsilyl)ethynyl)anilines with arylaldehydes in the presence of sulfuric acid in alcoholic solvents to produce 4-alkoxy-2-arylquinolines (Wang et al., 2009). Additionally, titanium tetraiodide/trimethylsilyl iodide-induced cyclization of N-(2-cyanophenyl)benzamides into 2-aryl-4-iodoquinazolines demonstrates a remarkable synergetic effect to promote the cyclization process, highlighting the versatility and complexity in the synthesis of quinoline derivatives (Hachiya, Nagoshi, & Shimizu, 2019).
Molecular Structure Analysis The crystal structure of 1,2-dihydro-2,2,4-trimethylquinoline derivatives has been determined by X-ray single crystal diffraction, elucidating the spatial arrangement and confirming the molecular structure through detailed geometric parameters (Fotie et al., 2014). This structural analysis is crucial for understanding the chemical reactivity and properties of the molecules.
Chemical Reactions and Properties Quinoline derivatives, including 2,3,4-trimethylquinoline, participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the reaction of 2-polyfluoroalkylchromones with 1,3,3-trimethyl-3,4-dihydroisoquinolines leads to the formation of zwitterionic axially chiral 6,7-dihydrobenzo[a]quinolizinium derivatives (Sosnovskikh et al., 2003). These reactions underscore the rich chemistry of quinoline compounds and their potential for synthesizing novel structures with unique properties.
Physical Properties Analysis The physical properties of quinoline derivatives are influenced by their molecular structure. For example, the analysis of crystal packing structures through X-ray diffraction reveals how molecular interactions, such as van der Waals forces and weak directional hydrogen bonds, impact the solid-state properties of these compounds (Fotie et al., 2014). Understanding these interactions is essential for predicting and modifying the physical characteristics of quinoline derivatives for various applications.
Chemical Properties Analysis The chemical properties of 2,3,4-trimethylquinoline and its derivatives are characterized by their reactivity towards different types of chemical reactions. The synthesis and reactivity studies provide insights into the electrophilic and nucleophilic sites within these molecules, facilitating the design of targeted reactions for the synthesis of complex quinoline-based structures (Hachiya, Nagoshi, & Shimizu, 2019). The elucidation of these chemical properties is crucial for exploiting quinoline derivatives in synthetic chemistry.
Scientific Research Applications
Synthesis and Medical Applications
2,3,4-Trimethylquinoline and its derivatives are integral in the synthesis of various heterocyclic compounds. These compounds hold significant importance due to their potential applications in medical fields. For instance, they are being investigated for their anticancer properties and activity against the HIV virus in vitro. Recent research has focused on synthesizing new derivatives that could be useful for both industrial and medical applications, including the study of compounds like 4,7-Dimethylquinoline-2-carboxaldehyde (Aydemir & Kaban, 2018).
Antioxidant Properties
Ethoxyquin, a derivative of 2,3,4-Trimethylquinoline, is widely used as an antioxidant in animal feed to protect against lipid peroxidation. Despite its restricted use in human food, it's crucial in the animal feed industry. Ethoxyquin has been studied for its safety and potential adverse effects, highlighting its importance in both food safety and industrial applications (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Chemical and Physical Properties
The fluorescence emission characteristics of 1,2-dihydro-2,2,4-trimethylquinoline (TMQ), a member of the quinoline family, have been investigated. TMQ is used to prevent oxidative degradation in polymers, and its fluorescence properties are essential for certain analytical applications. This research provides valuable insights into the practical applications of TMQ in material science and chemistry (Moldovan, Alexandrescu, Vasilescu, & Radu, 2006).
Comparative Analysis with Other Compounds
A comparative study of the cytotoxic, genotoxic, and antioxidant effects of 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline (THQ) and ethoxyquin on human lymphocytes has been conducted. This research highlights the potential of THQ as a less cytotoxic and genotoxic compound compared to ethoxyquin, suggesting its utility in various applications, including as a preservative (Blaszczyk & Skolimowski, 2006).
properties
IUPAC Name |
2,3,4-trimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-9(2)11-6-4-5-7-12(11)13-10(8)3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCFHWSPNHEYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947230 | |
Record name | 2,3,4-Trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethylquinoline | |
CAS RN |
2437-72-1, 51366-52-0 | |
Record name | 2,3,4-Trimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2437-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Trimethylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trimethylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051366520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-TRIMETHYLQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HLP41FH32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.